molecular formula C26H27N3O4 B038945 Naloxone benzoylhydrazone CAS No. 119630-94-3

Naloxone benzoylhydrazone

Numéro de catalogue: B038945
Numéro CAS: 119630-94-3
Poids moléculaire: 445.5 g/mol
Clé InChI: AKXCFAYOTIEFOH-RTOPKKFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La naloxone benzoylhydrazone est un dérivé de la naloxone, un antagoniste opioïde bien connu. Ce composé présente un profil pharmacologique complexe, agissant comme un agoniste/antagoniste mixte à divers récepteurs opioïdes. Il est particulièrement reconnu pour son activité au niveau du récepteur κ3-opioïde, où il fonctionne comme un agoniste, et au niveau du récepteur du peptide opioïde nociceptine, où il agit comme un antagoniste .

Applications De Recherche Scientifique

Naloxone benzoylhydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the structure-activity relationships of opioid receptors and their ligands.

    Biology: The compound is employed in research on opioid receptor signaling pathways and their physiological roles.

    Medicine: this compound is investigated for its potential therapeutic applications in pain management and opioid addiction treatment.

    Industry: It is used in the development of new analgesic drugs and opioid receptor modulators .

Mécanisme D'action

Target of Action

Naloxone Benzoylhydrazone (NalBzoh) is a mixed agonist/antagonist . It primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in pain perception, reward, and addictive behavior .

Mode of Action

NalBzoh acts as a competitive inhibitor at the μ-opioid receptor . It binds to these receptors, causing the rapid removal of any other drugs bound to these receptors . This interaction results in the antagonism of the action of opioids, reversing their effects .

Biochemical Pathways

NalBzoh affects the opioidergic pathways in the body. It competes with opioid agonists at the μ-opioid receptor (MOR), displacing them and thereby reversing their effects . This action impacts the downstream effects of opioid signaling, including pain perception and reward mechanisms .

Pharmacokinetics

It is known that nalbzoh is rapidly eliminated due to high clearance . Its metabolites are inactive . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of NalBzoh’s action is the rapid reversal of the symptoms of central nervous system depression in opioid overdose . These symptoms can include respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, this can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Orientations Futures

The FDA has recently extended the shelf-life of newly manufactured NARCAN (naloxone hydrochloride) 4 milligram (mg) Nasal Spray products from 3-years to 4-years . This is a step towards preventing overdoses and reducing overdose-related deaths by expanding access to naloxone and other overdose reversal agents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la naloxone benzoylhydrazone implique généralement la réaction de la naloxone avec la benzoylhydrazine. Le processus peut être réalisé dans diverses conditions, notamment la synthèse en solution, la mécanosynthèse et les réactions de fusion à l'état solide . Le choix de la méthode dépend du rendement et de la pureté souhaités du produit final.

Méthodes de production industrielle : Dans un contexte industriel, la production de la this compound peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes telles que la recristallisation et la purification à l'aide de techniques chromatographiques pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La naloxone benzoylhydrazone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de la this compound, tandis que la réduction peut produire des formes réduites présentant des profils pharmacologiques différents .

4. Applications de la recherche scientifique

La this compound présente un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets en interagissant avec divers récepteurs opioïdes. Elle agit comme un agoniste au niveau du récepteur κ3-opioïde, stimulant le récepteur et produisant des effets analgésiques. Au niveau du récepteur du peptide opioïde nociceptine, elle fonctionne comme un antagoniste, bloquant l'activité du récepteur. Le composé présente également une activité agoniste partielle au niveau des récepteurs μ et δ des opioïdes .

Composés similaires :

    Naloxone : Un antagoniste opioïde pur avec une forte affinité pour le récepteur μ-opioïde.

    Naltrexone : Un autre antagoniste opioïde utilisé dans le traitement de la dépendance aux opioïdes et à l'alcool.

    Buprénorphine : Un agoniste partiel au niveau du récepteur μ-opioïde et un antagoniste au niveau du récepteur κ-opioïde.

Unicité : La this compound est unique en raison de son profil agoniste/antagoniste mixte et de son activité spécifique au niveau du récepteur κ3-opioïde. Cela la distingue des autres ligands des récepteurs opioïdes, qui présentent généralement une activité plus sélective .

Comparaison Avec Des Composés Similaires

    Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.

    Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.

    Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.

Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Naloxone benzoylhydrazone involves the reaction between Naloxone and benzoylhydrazine in the presence of a suitable solvent and reagents.", "Starting Materials": [ "Naloxone", "Benzoylhydrazine", "Solvent (e.g. methanol)", "Reagents (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve Naloxone and benzoylhydrazine in a suitable solvent (e.g. methanol).", "Add a suitable amount of reagents (e.g. sodium hydroxide) to the mixture and stir.", "Heat the mixture under reflux for a suitable amount of time (e.g. 4 hours) with stirring.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent (e.g. methanol) and dry under vacuum.", "Purify the compound by recrystallization or chromatography.", "Characterize the compound by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] }

119630-94-3

Formule moléculaire

C26H27N3O4

Poids moléculaire

445.5 g/mol

Nom IUPAC

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide

InChI

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1

Clé InChI

AKXCFAYOTIEFOH-RTOPKKFASA-N

SMILES isomérique

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

SMILES canonique

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Synonymes

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone
NalBzoH
naloxone benzoylhydrazone

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naloxone benzoylhydrazone
Reactant of Route 2
Reactant of Route 2
Naloxone benzoylhydrazone
Reactant of Route 3
Reactant of Route 3
Naloxone benzoylhydrazone
Reactant of Route 4
Naloxone benzoylhydrazone
Reactant of Route 5
Naloxone benzoylhydrazone
Reactant of Route 6
Reactant of Route 6
Naloxone benzoylhydrazone
Customer
Q & A

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.